molecular formula C12H17N7 B3822176 N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine

Cat. No.: B3822176
M. Wt: 259.31 g/mol
InChI Key: UPIXXZNPLPKAND-UKTHLTGXSA-N
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Description

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine typically involves the condensation of 4-(diethylamino)benzaldehyde with 5-aminotetrazole under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine is unique due to its combination of a diethylamino group, a phenyl ring, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7/c1-3-19(4-2)11-7-5-10(6-8-11)9-13-14-12-15-17-18-16-12/h5-9H,3-4H2,1-2H3,(H2,14,15,16,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIXXZNPLPKAND-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323519
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1548833-58-4
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
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N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
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N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Reactant of Route 4
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Reactant of Route 5
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine
Reactant of Route 6
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine

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